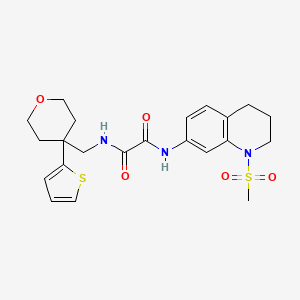

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of biologically active molecules. The specific compound mentioned includes a tetrahydroquinolinyl moiety with a methylsulfonyl substituent, and an oxalamide group with a thiophene and tetrahydro-2H-pyran substituent. This structure suggests potential for interaction with biological targets, possibly through hydrogen bonding and lipophilic interactions.

Synthesis Analysis

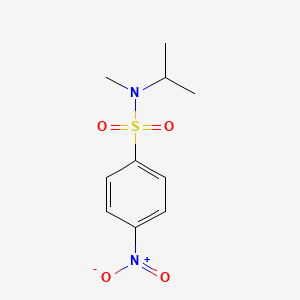

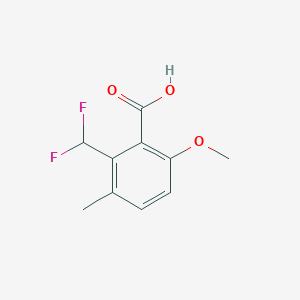

While the provided papers do not directly discuss the synthesis of N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide, they do provide insight into the synthesis of related compounds. For example, the synthesis of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines is described, which involves the introduction of a sulfonyl group into the tetrahydroisoquinoline scaffold . This process could be adapted to synthesize the methylsulfonyl tetrahydroquinolinyl part of the compound .

Molecular Structure Analysis

The molecular structure of the compound likely allows for specific interactions with biological targets. For instance, the sulfonamide and sulfone groups in related compounds have been shown to form favorable interactions with enzymes such as phenylethanolamine N-methyltransferase (PNMT) . The oxalamide moiety in the compound could also act as a hydrogen bond acceptor or donor, potentially enhancing its biological activity.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The sulfonamide group in similar compounds has been shown to be crucial for the inhibitory potency against PNMT, suggesting that the methylsulfonyl group in the compound of interest might also play a significant role in its reactivity with biological targets . The thiophene and tetrahydro-2H-pyran substituents could also participate in chemical reactions, possibly through electrophilic aromatic substitution or through interactions with biological macromolecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of both lipophilic (methylsulfonyl and thiophene) and hydrophilic (oxalamide) groups suggests that the compound might have a balanced solubility profile, which could be beneficial for crossing biological membranes such as the blood-brain barrier. The related compounds discussed in the papers show that modifications to the sulfonamide nitrogen can lead to significant changes in potency and selectivity, as well as the ability to penetrate the blood-brain barrier . These insights could be relevant to the compound , indicating that its physical and chemical properties might be fine-tuned for specific biological activities.

Applications De Recherche Scientifique

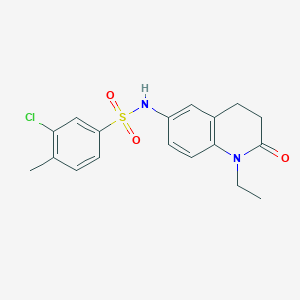

Phenylethanolamine N-Methyltransferase Inhibition

Studies have identified several tetrahydroquinoline derivatives as potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT). PNMT plays a crucial role in the biosynthesis of epinephrine from norepinephrine. Compounds exhibiting high PNMT inhibitory potency and selectivity are considered potential therapeutic agents for conditions where modulation of catecholamine levels is beneficial. These derivatives are also predicted to penetrate the blood-brain barrier, suggesting their potential utility in central nervous system disorders (Grunewald et al., 2005), (Romero et al., 2004).

Chemical Synthesis and Functionalization

The chemical versatility of tetrahydroquinoline derivatives is evident in their use in synthetic chemistry. For example, a cascade halosulfonylation reaction involving 1,7-enynes leads to the efficient synthesis of 3,4-dihydroquinolin-2(1H)-ones. This reaction showcases the ability to introduce multiple functional groups, including C-S, C-C, and C-X bonds, thereby increasing molecular complexity (Zhu et al., 2016).

Anticancer Activity

Aromatic sulfonamides containing a condensed piperidine moiety, including tetrahydroquinoline derivatives, have been explored for their potential as anticancer agents. These compounds have shown to induce oxidative stress and glutathione depletion in various cancer cell lines. Their cytotoxic effects, confirmed across different types of cancer cells, underscore the potential for designing new anticancer therapies based on tetrahydroquinoline scaffolds (Madácsi et al., 2013).

Histone Deacetylase Inhibition

1-Arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines have been identified as potent inhibitors of histone deacetylases (HDAC), displaying significant cytotoxicity towards prostate cancer cells. These findings suggest their potential as therapeutic agents targeting cancer through epigenetic modulation (Liu et al., 2015).

Propriétés

IUPAC Name |

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S2/c1-32(28,29)25-10-2-4-16-6-7-17(14-18(16)25)24-21(27)20(26)23-15-22(8-11-30-12-9-22)19-5-3-13-31-19/h3,5-7,13-14H,2,4,8-12,15H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCHSIIMONIKEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3(CCOCC3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2503674.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanehydrazide](/img/structure/B2503675.png)

![[N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride](/img/structure/B2503676.png)

![6-Methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B2503685.png)

![4-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B2503688.png)

![5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)